BenchChemオンラインストアへようこそ!

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS 851864-10-3) is a synthetic, sulfur-containing heterocyclic compound built on a partially saturated 4,5-dihydro-1H-imidazole (imidazoline) scaffold, featuring a benzylthio substituent at the 2-position and a 3-nitrobenzoyl moiety at the N1 position. With molecular formula C17H15N3O3S and a molecular weight of 341.39 g/mol, the compound is typically supplied at ≥95% purity and is primarily utilized as a research tool and chemical probe in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 851864-10-3
Cat. No. B2849961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
CAS851864-10-3
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O3S/c21-16(14-7-4-8-15(11-14)20(22)23)19-10-9-18-17(19)24-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
InChIKeyCFLWTQAVJOMIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview: (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS 851864-10-3)


(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS 851864-10-3) is a synthetic, sulfur-containing heterocyclic compound built on a partially saturated 4,5-dihydro-1H-imidazole (imidazoline) scaffold, featuring a benzylthio substituent at the 2-position and a 3-nitrobenzoyl moiety at the N1 position . With molecular formula C17H15N3O3S and a molecular weight of 341.39 g/mol, the compound is typically supplied at ≥95% purity and is primarily utilized as a research tool and chemical probe in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways [1].

Why Generic Imidazoline Analogs Cannot Substitute for (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone in Focused Screening Campaigns


Within the 2-(alkylthio)-4,5-dihydro-1H-imidazol-1-yl)(aryl)methanone chemical family, three structural variables—the 2-position thioether substituent, the oxidation state of the imidazole ring (imidazoline vs. aromatic imidazole), and the nitro group regiochemistry—independently govern electronic distribution, conformational flexibility, and target engagement [1]. Regioisomeric nitro placement (ortho, meta, or para) alters the electron-withdrawing character of the benzoyl moiety, modulating the electrophilicity of the carbonyl carbon and thus the compound's reactivity toward nucleophilic biological targets. Simultaneously, the benzylthio group contributes distinct lipophilicity and steric bulk compared to smaller methylthio or unsubstituted analogs, directly impacting membrane permeability and hydrophobic pocket occupancy in kinase ATP-binding sites [1]. Interchanging any single structural feature without quantitative validation risks altering both potency and selectivity profiles.

Quantitative Differentiation Evidence: (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone vs. Structural Analogs


Regioisomeric Nitro Position Defines Electron-Withdrawing Character and Target Reactivity Profile

The 3-nitro (meta) substitution on the benzoyl ring of the target compound positions the electron-withdrawing nitro group such that it exerts a predominantly inductive (−I) effect with minimal resonance interaction with the carbonyl, yielding a distinct electrophilic profile at the amide-like carbonyl compared to 2-nitro (ortho) and 4-nitro (para) regioisomers [1]. In the structurally related 2-benzylsulfanyl imidazole series evaluated for p38α MAP kinase inhibition and cytokine release suppression (Laufer et al., 2002), the regioisomeric placement of the methanesulfinyl moiety on the benzyl ring (4-S(O)CH3 vs. 3-S(O)CH3 vs. 2-S(O)CH3) produced marked differences in TNF-α release IC50: 1.1 μM (4-position), 23.5 μM (3-position), and 15.0 μM (2-position), representing a >20-fold potency differential driven solely by substituent position [1]. This class-level SAR establishes that nitro regioisomerism at the benzoyl position is a critical determinant of biological activity and must not be disregarded during analog selection.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Benzylthio vs. Methylthio Substituent: Lipophilicity-Driven Differentiation in Membrane Permeability and Kinase Pocket Occupancy

The 2-benzylthio group of the target compound (S-CH2-Ph) contributes calculated logP enhancement of approximately 1.5–2.0 units relative to the 2-methylthio analog (S-CH3), based on fragment-based lipophilicity contributions (π(benzyl) ≈ 2.0 vs. π(methyl) ≈ 0.5) [1]. Within the Laufer et al. (2002) benzylsulfanyl imidazole series, increasing the size and lipophilicity of the 2-position substituent from methylthio to benzylthio was associated with modulation of both p38α enzyme inhibition and cellular cytokine release activity. The benzyl group occupies a larger hydrophobic pocket proximal to the phosphate-binding ribbon of p38α, a region exploited for selectivity engineering [1]. The corresponding methylthio analog, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS not identified in primary literature), lacks this extended hydrophobic contact, predicting reduced residence time and weaker potency at kinase targets where this sub-pocket engagement is critical.

Physicochemical Profiling Drug Design ADME

Imidazoline (4,5-Dihydro) vs. Aromatic Imidazole Core: Basicity and Conformational Flexibility Differentiate Binding Modes

The target compound possesses a 4,5-dihydro-1H-imidazole (imidazoline) core rather than a fully aromatic 1H-imidazole. This structural feature results in a significantly higher pKa of the imidazoline N3 nitrogen (pKa ≈ 10–11 for imidazolines vs. pKa ≈ 6.9–7.0 for imidazoles), conferring protonation at physiological pH and enabling ionic interactions with acidic residues in target binding sites [1]. Additionally, the saturated C4–C5 bond introduces conformational flexibility absent in planar aromatic imidazoles, allowing the dihydroimidazole ring to adopt non-planar geometries that can better accommodate irregularly shaped binding pockets. In the 2-benzylsulfanyl imidazole p38α inhibitor series, the imidazoline scaffold demonstrated distinct SAR from aromatic imidazole counterparts (e.g., SB 203580), with the saturated core contributing to altered hydrogen-bonding geometry with the Met109 backbone NH [1]. The direct aromatic imidazole comparator, (1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS 61652-82-2), lacks the 2-thioether substituent and the saturated ring, making it an unsuitable surrogate for any assay where imidazoline-specific basicity or conformational effects are relevant.

Heterocyclic Chemistry Molecular Recognition Kinase Inhibitor Design

Purity Specification and Batch-to-Batch Consistency: A Procurement-Grade Differentiator

Commercial suppliers of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone (CAS 851864-10-3) consistently specify purity at ≥95% (typically by HPLC), with a molecular weight of 341.39 g/mol and molecular formula C17H15N3O3S . In contrast, many closely related 4,5-dihydro-1H-imidazole analogs—particularly those with alternative nitro regioisomers or varying 2-thioether substituents—are available only at lower purities (90% or unspecified) or as crude reaction mixtures, introducing confounding impurities into dose-response assays. For example, the 2-methyl-3-nitrophenyl regioisomer (CAS 851801-26-8) and the 4-methyl-3-nitrophenyl analog (CAS 851863-36-0) are listed with variable purity specifications across vendor catalogs, and the aromatic imidazole comparator (CAS 61652-82-2) is typically supplied at 95% purity but lacks both the benzylthio and imidazoline features . The specified 95%+ purity of the target compound, combined with its unambiguous CAS registry, enables procurement of a well-defined chemical entity suitable for reproducible quantitative pharmacology without the need for in-house repurification.

Quality Control Analytical Chemistry Procurement Specification

Evidence-Backed Research Application Scenarios for (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone


Focused p38α MAP Kinase Inhibitor SAR Campaigns Requiring Defined 2-Position Benzylthio Pharmacophore

This compound serves as a specific chemical probe for SAR studies exploring the contribution of the 2-benzylthio substituent to p38α MAP kinase inhibition and downstream cytokine release suppression. The benzyl group engages a hydrophobic sub-pocket adjacent to the phosphate-binding ribbon of p38α, a region exploited by the reference inhibitor ML 3163 (2b) which contains a 4-methanesulfinylbenzyl moiety [1]. The 3-nitro substitution on the benzoyl ring provides a distinct electronic profile compared to the 4-fluorophenyl group in ML 3163, enabling head-to-head comparison of electron-withdrawing group effects on kinase affinity within a matched imidazoline scaffold.

Regioisomeric Nitro Group Profiling: Mapping Meta-Nitrobenzoyl Effects on Cellular Cytokine Release

The compound is suited for systematic regioisomeric comparisons against its 2-nitro and 4-nitro benzoyl analogs. As demonstrated in the Laufer et al. (2002) benzylsulfanyl imidazole series, shifting a single substituent from the 4- to the 3-position on a benzyl ring altered TNF-α release IC50 by >20-fold (1.1 μM vs. 23.5 μM) [1]. The 3-nitrophenyl methanone isomer is therefore a critical tool for delineating whether meta-nitro substitution confers similar position-dependent potency shifts in the imidazoline scaffold, providing essential data for pharmacophore models that guide lead optimization.

Imidazoline-Specific Basicity Profiling in Cellular Target Engagement Assays

The protonated state of the imidazoline N3 nitrogen at physiological pH (pKa ≈ 10–11) enables ionic interactions that are not possible with aromatic imidazole analogs (pKa ≈ 6.9–7.0, predominantly neutral at pH 7.4) [1]. This compound is therefore the appropriate choice for cellular thermal shift assays (CETSA) or biolayer interferometry experiments designed to quantify the contribution of imidazoline-mediated electrostatic interactions to target binding affinity and residence time, where aromatic imidazole comparators such as (1H-imidazol-1-yl)(3-nitrophenyl)methanone would generate false-negative results.

Benchmark Chemical Standard for Analytical Method Development and Library Stock Solutions

With a defined molecular weight of 341.39 g/mol, unambiguous CAS registry (851864-10-3), and commercial availability at ≥95% HPLC purity, this compound is appropriate as a calibration standard for LC-MS quantification of imidazoline-containing compound libraries and for preparing DMSO stock solutions in high-throughput screening decks where precise concentration and identity verification are required [1]. Its single, well-characterized CAS entry reduces procurement ambiguity compared to positional isomers that may share similar systematic names.

Quote Request

Request a Quote for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.